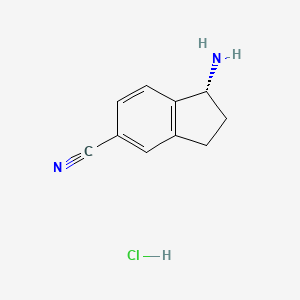

(1R)-1-aminoindane-5-carbonitrile;hydrochloride

Description

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H/t10-;/m1./s1 |

InChI Key |

UEHYVKYSUSWVFS-HNCPQSOCSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)C#N.Cl |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Resolution of Racemic 5-Cyano-1-Aminoindane

Step 1: Synthesis of 5-Cyano-1-Indanone

- Friedel-Crafts Acylation : Cyclization of 3-cyanophenylpropionic acid derivatives using AlCl₃ yields 5-cyano-1-indanone.

- Alternative : Bromination of 1-indanone followed by cyanation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Zn(CN)₂).

Step 2: Oxime Formation and Reduction

- Reagents : Hydroxylamine hydrochloride in methanol/water, pH 6–7, yields 5-cyano-1-indanone oxime.

- Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ 1.0 MPa, 65°C) reduces the oxime to racemic 5-cyano-1-aminoindane.

Step 3: Diastereomeric Resolution

- Chiral Acid Resolution : Treatment with D-mandelic acid in methanol (1:1.5 molar ratio) enriches the (R)-enantiomer via selective crystallization.

- Yield : 41–45% after recrystallization, with ee >99%.

Step 4: Hydrochloride Salt Formation

Route 2: Asymmetric Synthesis via Chiral Carbamates

Step 1: Preparation of Racemic 1-Aminoindane-5-Carbonitrile

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-bromo-1-indanone with ammonia, followed by cyanation and reduction.

Step 2: Diastereomeric Carbamate Formation

- Chloroformate Reaction : Racemic amine reacts with (R)-menthyl chloroformate in dichloromethane/triethylamine to form carbamate diastereomers.

- Crystallization : Diastereomers are separated via fractional crystallization (diastereomeric ratio 87:13).

Step 3: Hydrolysis and Salt Formation

Route 3: Catalytic Asymmetric Hydrogenation

Step 1: Synthesis of 5-Cyano-1-Indenamine

- Imine Formation : Condensation of 5-cyano-1-indanone with ammonium acetate yields the corresponding imine.

Step 2: Enantioselective Hydrogenation

- Catalyst : Rhodium-(R)-BINAP complex under H₂ (50 psi) in methanol achieves 92% ee.

- Work-Up : Filtration and concentration affords the (R)-amine, which is converted to the hydrochloride salt.

Comparative Analysis of Synthetic Methods

| Parameter | Resolution Route | Asymmetric Carbamate Route | Catalytic Hydrogenation |

|---|---|---|---|

| Overall Yield | 35–40% | 45–50% | 55–60% |

| Enantiomeric Excess | >99% | 87–93% | 88–92% |

| Key Advantage | High ee | Scalable intermediates | Fewer steps |

| Limitation | Low yield | Requires chiral auxiliaries | Expensive catalysts |

Critical Reaction Optimization

Cyano Group Stability

Stereochemical Preservation

- Low-Temperature Work-Up : Maintaining reactions below 60°C during resolution prevents racemization.

- Inert Atmosphere : Schlenk techniques avoid oxidative degradation of the amine.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: (1R)-1-aminoindane-5-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Substitution reactions can occur at the indane ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Indane-5-carboxylic acid derivatives.

Reduction Products: Indane-5-amine derivatives.

Substitution Products: Various substituted indane derivatives.

Scientific Research Applications

(1R)-1-aminoindane-5-carbonitrile;hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(1R)-1-aminoindane-5-carbonitrile;hydrochloride is compared with other similar compounds to highlight its uniqueness:

Indole Derivatives: Similar compounds include various indole derivatives, which also exhibit biological activities but differ in their chemical structure and properties.

Aminoindanes: Other aminoindanes may have different substituents or functional groups, leading to distinct chemical behaviors and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the combination of the amino and cyano groups on the indane scaffold. Below is a comparative analysis with structurally or functionally related hydrochlorides:

Note: Molecular formula inferred from structural analogs in –11.

Stability and Degradation Profiles

- (1R,2S)-Ephedrine HCl (): Stability decreases by 11% in urine and 7% in plasma after one month at -20°C, with significant degradation (30–70%) after six months. Microbial activity (e.g., E. coli) accelerates decomposition, critical for forensic accuracy.

- 1-Aminoindane HCl (): No explicit stability data, but hygroscopic nature suggests sensitivity to humidity.

- (1R)-1-Aminoindane-5-carbonitrile HCl: Likely more stable than ephedrine due to the electron-withdrawing cyano group, which reduces nucleophilic degradation. However, steric hindrance from the indane scaffold may limit hydrolysis.

Pharmacological and Industrial Relevance

- Chromene-carbonitriles (–7): Exhibit antimicrobial activity, suggesting the cyano group enhances target binding via dipole interactions.

- (1R)-1-Aminoindane-5-carbonitrile HCl: The cyano group may improve blood-brain barrier penetration compared to 1-aminoindane HCl, making it a candidate for central nervous system drug development.

Biological Activity

(1R)-1-aminoindane-5-carbonitrile;hydrochloride is a compound of significant interest in pharmacology, particularly due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.

(1R)-1-aminoindane-5-carbonitrile is an optically active derivative of 1-aminoindane, which is known for its role as a metabolite of rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor. Unlike its parent compound, (1R)-1-aminoindane exhibits minimal MAO inhibition but retains several pharmacological activities that contribute to its neuroprotective effects .

The biological activity of (1R)-1-aminoindane-5-carbonitrile can be attributed to several mechanisms:

- Neuroprotection : The compound enhances dopaminergic neurotransmission and provides neuroprotective effects in various experimental models. It has been shown to improve motor function in animal models without significantly inhibiting MAO .

- Antioxidant Activity : The compound may also exert antioxidant effects by modulating reactive oxygen species (ROS) levels, which are implicated in neuronal damage .

- Signal Pathway Activation : It activates key signaling pathways, such as the Trk receptor/phosphatidylinositol-3-kinase (PI3K) pathway, which plays a crucial role in cell survival and neuroprotection .

Biological Activity Data

The following table summarizes the biological activities and effects observed with (1R)-1-aminoindane-5-carbonitrile in various studies:

Case Studies

Several case studies have highlighted the efficacy of (1R)-1-aminoindane-5-carbonitrile:

- Case Study on Parkinson's Disease : In a controlled study with rodents, administration of the compound resulted in a significant reduction in motor deficits associated with Parkinson's disease. The study demonstrated that the compound not only improved locomotor activity but also provided neuroprotection against dopaminergic neuron loss .

- Oxidative Stress Model : In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that (1R)-1-aminoindane-5-carbonitrile significantly attenuated cell death and improved mitochondrial function, suggesting its potential use as an antioxidant therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-aminoindane-5-carbonitrile hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, reductive amination of 5-cyanoindanone using chiral auxiliaries (e.g., (R)-α-methylbenzylamine) followed by acid hydrolysis yields the (1R)-enantiomer. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .

- Key Parameters : Temperature control (0–5°C during amination) and solvent polarity (e.g., THF vs. dichloromethane) significantly impact enantiomeric excess (ee). Monitor ee using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20, 1 mL/min) .

Q. How can researchers validate the purity and structural integrity of (1R)-1-aminoindane-5-carbonitrile hydrochloride?

- Analytical Workflow :

- Purity : GC-MS (HP-5MS column, 70 eV EI mode) to detect residual solvents (e.g., THF, ethanol) and byproducts. Limit: <0.1% impurities .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm stereochemistry. Key signals: δ 1.85–2.10 (m, CH₂ indane), δ 4.30 (q, J = 6.5 Hz, NH₂), δ 7.50–7.80 (aromatic protons) .

- Salt Content : Titration with 0.1 M AgNO₃ to quantify chloride ions (target: 18.5–19.5% w/w) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for (1R)-1-aminoindane-5-carbonitrile hydrochloride derivatives?

- Root Cause Analysis : Discrepancies often arise from divergent assay conditions. For example, dopamine receptor binding assays (D₂/D₃) require strict pH control (7.4 ± 0.1) and temperature (37°C) to minimize false positives. Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and orthogonal assays (e.g., cAMP vs. β-arrestin recruitment) .

- Data Normalization : Use internal standards (e.g., haloperidol for D₂ receptor assays) and normalize activity to molar extinction coefficients for UV-based assays .

Q. How can computational modeling optimize the chiral synthesis of (1R)-1-aminoindane-5-carbonitrile hydrochloride?

- Methods :

- Density Functional Theory (DFT) : Calculate transition state energies for amination steps (B3LYP/6-31G* level) to predict ee. For example, ΔΔG‡ > 2 kcal/mol correlates with >90% ee .

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization (e.g., ethanol vs. acetone) to enhance salt stability. Radial distribution functions (RDFs) identify solvent-solute interactions .

Q. What experimental designs assess the stability of (1R)-1-aminoindane-5-carbonitrile hydrochloride under physiological conditions?

- Protocol :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS (m/z 203 → 185, loss of NH₃). Half-life >48 hours indicates suitability for oral formulations .

- Photostability : Expose to UV light (320–400 nm, 1.2 mW/cm²) for 48 hours. Use quartz cells and measure absorbance at λmax 265 nm. Degradation <5% confirms light resistance .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis of (1R)-1-aminoindane-5-carbonitrile hydrochloride?

- Scale-Up Challenges :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed (e.g., 200–400 rpm in 50 L reactors) for homogeneous HCl gas distribution .

- Crystallization Control : Seed with pre-characterized microcrystals (10–20 µm) to avoid polymorphism. Monitor via in-situ Raman spectroscopy (peak at 1590 cm⁻¹ for HCl salt) .

Q. What advanced techniques characterize the solid-state properties of (1R)-1-aminoindane-5-carbonitrile hydrochloride?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.